Dimetridazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

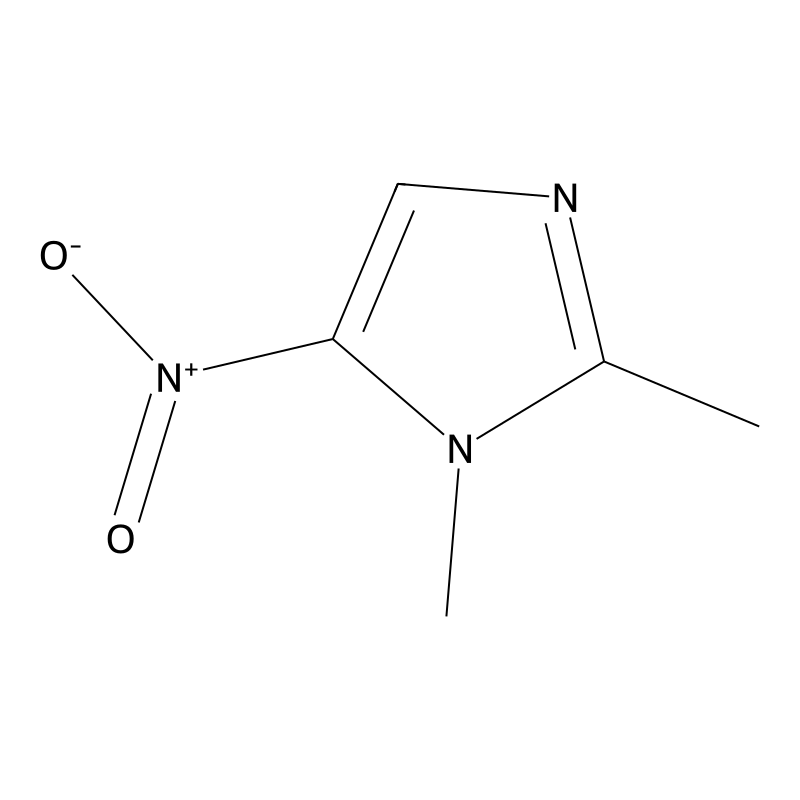

Dimetridazole (1,2-dimethyl-5-nitroimidazole) is a highly characterized 5-nitroimidazole derivative widely procured as an analytical reference standard, an electrochemical probe, and a baseline compound in veterinary antiprotozoal research. Unlike its more common human-use counterpart, metronidazole, dimetridazole features a methyl group at the 1-position of the imidazole ring rather than a hydroxyethyl group. This structural variation fundamentally alters its lipophilicity, aqueous solubility (~9.69 g/L at 20 °C), and thermal behavior . In industrial and laboratory settings, dimetridazole is primarily selected for its specific reduction potential (approximately -415 mV), making it a critical target for developing electro-catalytic degradation models and environmental monitoring sensors [1]. Its distinct physicochemical profile ensures it remains an essential, non-interchangeable standard in multi-class veterinary drug residue testing via LC-MS/MS.

While metronidazole is frequently considered a default 5-nitroimidazole substitute, generic substitution with dimetridazole fails in both analytical chromatography and solid-state formulation. The absence of the polar 1-hydroxyethyl group in dimetridazole increases its relative lipophilicity, directly shifting its retention time and partition coefficient in HPLC/LC-MS workflows compared to metronidazole[1]. Furthermore, dimetridazole exhibits a significantly lower melting point (138–141 °C) than metronidazole (159–163 °C), which drastically alters its thermal processing window during hot-melt extrusion or differential scanning calorimetry (DSC) calibration . Attempting to substitute these compounds in biological assays also introduces critical errors, as dimetridazole demonstrates a much faster onset of action and lower minimum lethal concentration against specific protozoal models, rendering cross-compound baseline comparisons invalid [2].

Thermal Processing Window and Solid-State Stability

Thermal characterization is critical for formulation processing and analytical standard calibration. Dimetridazole exhibits a melting point range of 138–141 °C, which is approximately 20 °C lower than the baseline comparator metronidazole (159–163 °C) . This lower thermal transition point requires adjusted parameters during temperature-sensitive manufacturing processes and prevents the direct use of metronidazole thermal degradation models when processing dimetridazole .

| Evidence Dimension | Melting Point (Tm) |

| Target Compound Data | 138–141 °C |

| Comparator Or Baseline | Metronidazole (159–163 °C) |

| Quantified Difference | ~20 °C lower melting point |

| Conditions | Standard atmospheric pressure, DSC / capillary melting point apparatus |

Buyers formulating solid dispersions or calibrating thermal analytical equipment must account for this 20 °C difference to prevent premature melting or thermal degradation.

Antiprotozoal Minimum Lethal Concentration (MLC) Kinetics

In veterinary assay development, dimetridazole is the benchmark positive control for specific protozoal infections due to its rapid efficacy. Against Histomonas meleagridis in vitro, dimetridazole achieves a Minimum Lethal Concentration (MLC) of 25 µg/mL after just 6 hours of exposure. In contrast, metronidazole requires a higher concentration of 50 µg/mL and a longer exposure time of 24 hours to achieve the same lethal effect [1].

| Evidence Dimension | Minimum Lethal Concentration (MLC) and Time-to-Kill |

| Target Compound Data | 25 µg/mL at 6 hours |

| Comparator Or Baseline | Metronidazole (50 µg/mL at 24 hours) |

| Quantified Difference | 2x greater potency and 4x faster onset of lethal activity |

| Conditions | In vitro culture of Histomonas meleagridis |

Researchers designing high-throughput screening assays must procure dimetridazole to establish an accurate, rapid-response positive control baseline that metronidazole cannot replicate.

Electrochemical Sensor Calibration Limits

Dimetridazole is frequently utilized in the development of electro-catalytic environmental sensors. When evaluated using cyclic voltammetry on silver-modified carbon graphite electrodes, dimetridazole demonstrates a limit of detection (LOD) of 6.56 × 10^-7 mol/L [1]. This is highly comparable to metronidazole, which shows an LOD of 5.0 × 10^-7 mol/L on carbon fiber microdisk systems[2], confirming dimetridazole's suitability as a highly sensitive target analyte for validating nitro-group reduction sensor platforms.

| Evidence Dimension | Limit of Detection (LOD) via Cyclic Voltammetry |

| Target Compound Data | 6.56 × 10^-7 mol/L |

| Comparator Or Baseline | Metronidazole (5.0 × 10^-7 mol/L) |

| Quantified Difference | Comparable sensitivity within the 10^-7 molar range |

| Conditions | Cyclic voltammetry on modified carbon electrodes (Ag@CPE for DMZ; carbon fiber for MTZ) |

Environmental and analytical laboratories procuring standards for biosensor validation can rely on dimetridazole to benchmark sub-micromolar detection limits for the 5-nitroimidazole class.

Analytical Reference Standard for LC-MS/MS Food Safety Workflows

Because dimetridazole possesses a distinct lipophilicity profile and lacks the 1-hydroxyethyl group of metronidazole, it is an essential, non-interchangeable reference standard. It is heavily procured by food safety laboratories to calibrate LC-MS/MS equipment for detecting banned veterinary nitroimidazole residues in poultry, swine, and egg matrices[1].

Positive Control in Antiprotozoal High-Throughput Screening

Leveraging its rapid 6-hour, 25 µg/mL Minimum Lethal Concentration (MLC), dimetridazole is a highly effective positive control for in vitro assays targeting Histomonas meleagridis and microaerophilic Campylobacter. It provides a faster, more stringent baseline than metronidazole for evaluating novel antiprotozoal drug candidates [2].

Target Analyte for Electrochemical Sensor Development

Due to its highly characterized reduction potential (-415 mV) and reliable sub-micromolar detection limits (6.56 × 10^-7 mol/L) via cyclic voltammetry, dimetridazole is widely used by materials scientists to validate the electro-catalytic efficiency of novel modified electrodes (e.g., Ag-deposited carbon graphite) designed for wastewater monitoring [3].

References

- [1] U.S. Food and Drug Administration (FDA). Sensitive and Accurate Multi-Class Veterinary Drug Analytical Method Validation.

- [2] Hu, J., et al. (2004). In Vitro Activity of Therapeutic Drugs against Histomonas meleagridis. Poultry Science, 83(4).

- [3] ResearchGate. (2026). A Simple Platform For The Electro-catalytic Detection of the Dimetridazole.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315 (92%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (90%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Dates

A comparative study on vibrational, conformational and electronic structure of 1,2-dimethyl-5-nitroimidazole and 2-methyl-5-nitroimidazole

V Arjunan, P Ravindran, R Santhanam, Arushma Raj, S MohanPMID: 22763322 DOI: 10.1016/j.saa.2012.05.072